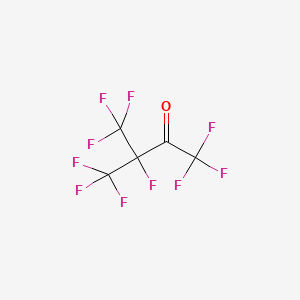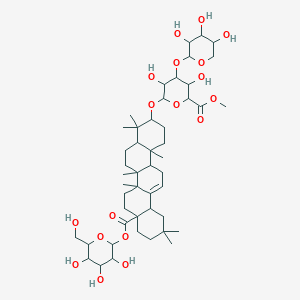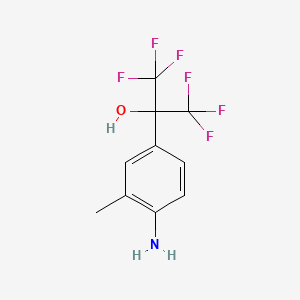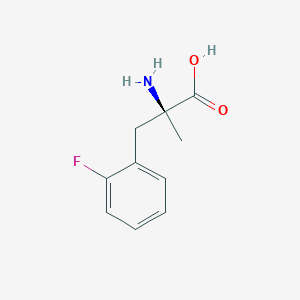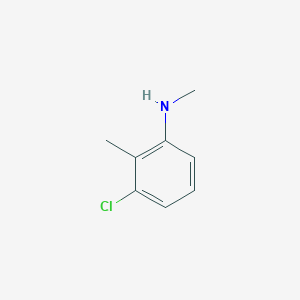
n-Nonylzinc bromide
Overview
Description
n-Nonylzinc bromide is an organozinc compound with the chemical formula C₉H₁₉ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.
Mechanism of Action
Mode of Action
The bromide ion might also interact with other molecules in the reaction .
Biochemical Pathways
The biochemical pathways affected by n-Nonylzinc bromide are not well-studied. Given the complexity of biochemical networks, it’s likely that this compound could influence multiple pathways. Without specific studies, it’s challenging to summarize the affected pathways and their downstream effects .
Result of Action
It’s likely that it has various effects depending on the specific reaction and environment .
Biochemical Analysis
Biochemical Properties
n-Nonylzinc bromide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes that facilitate its incorporation into larger organic structures. The nature of these interactions often involves the formation of covalent bonds between the zinc atom and the active sites of enzymes, leading to the activation or inhibition of enzymatic activity .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of zinc-dependent enzymes, which play crucial roles in various cellular processes. These interactions can lead to changes in cellular metabolism and gene expression, ultimately affecting cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of cellular signaling pathways. The zinc atom in this compound is particularly important for its interaction with zinc finger proteins, which are involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its reactivity can lead to degradation products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to zinc metabolism. It interacts with enzymes and cofactors that regulate the uptake, distribution, and utilization of zinc within cells. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways underscores its importance in maintaining cellular zinc homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution is influenced by its interactions with zinc transporters, which regulate its intracellular concentration and availability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to particular compartments or organelles within the cell, such as the nucleus, where it can interact with zinc finger proteins and other regulatory molecules. Targeting signals and post-translational modifications play a key role in directing this compound to its sites of action, ensuring its proper function within the cell .
Preparation Methods
n-Nonylzinc bromide can be synthesized through the reaction of nonyl bromide with zinc powder in the presence of a catalyst such as lithium chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and in an anhydrous solvent like THF to ensure the purity of the product . Industrial production methods often involve similar processes but on a larger scale, with stringent control over reaction conditions to ensure consistency and yield.
Chemical Reactions Analysis
n-Nonylzinc bromide is involved in various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form complex organic molecules.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common reagents used in these reactions include palladium catalysts, organic halides, and carbonyl compounds. The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
n-Nonylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials.
Comparison with Similar Compounds
Similar compounds to n-Nonylzinc bromide include other organozinc reagents such as:
- n-Butylzinc bromide
- n-Hexylzinc bromide
- n-Octylzinc bromide
Compared to these compounds, this compound has a longer carbon chain, which can influence its reactivity and the properties of the products formed. Its uniqueness lies in its specific reactivity profile and the types of molecules it can help synthesize .
Properties
IUPAC Name |
bromozinc(1+);nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19.BrH.Zn/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSAWWPTOCNGOR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[CH2-].[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1602188.png)
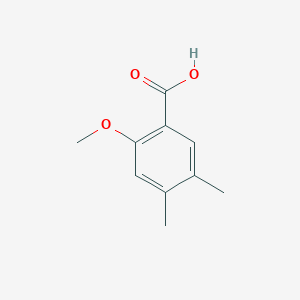
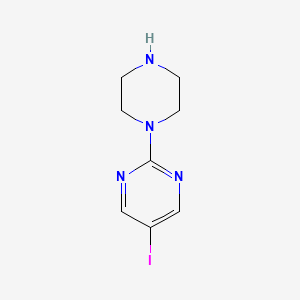
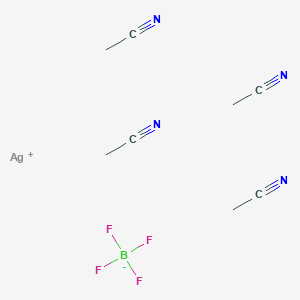
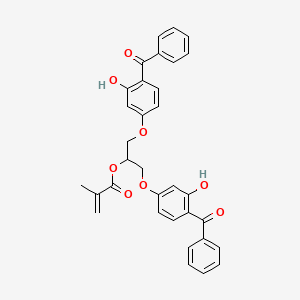
![Indium tris[bis(trifluoromethanesulfonyl)azanide]](/img/structure/B1602194.png)

